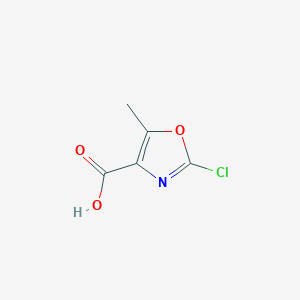

4-Oxazolecarboxylic acid, 2-chloro-5-methyl-

Description

BenchChem offers high-quality 4-Oxazolecarboxylic acid, 2-chloro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolecarboxylic acid, 2-chloro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFMSYWAVSUUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240600-64-9 | |

| Record name | 2-chloro-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Characterization of 4-Carboxy-2-chloro-5-methyloxazole

[1][2]

Executive Summary

4-Carboxy-2-chloro-5-methyloxazole (C₅H₄ClNO₃) is a functionalized heterocyclic building block critical in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD).[1][2][3] Its solubility profile is dominated by the interplay between the ionizable carboxylic acid moiety (pKa ~3.0–3.[1][2]5) and the lipophilic chloro-substituent.[1][2][3]

While the ethyl ester form (CAS 1144520-57-9) is the common commercial solid, the free acid requires precise pH control for solubilization.[1][2] This guide defines the theoretical solubility landscape and provides the "Gold Standard" experimental protocol for empirical determination.

Physicochemical Profile

Understanding the fundamental constants is prerequisite to solubility manipulation.[1][2] The 2-chloro substituent significantly increases acidity compared to the 2-methyl analog, affecting dissolution in buffered media.[1][2]

| Property | Value (Experimental/Predicted) | Implications for Solubility |

| Molecular Formula | C₅H₄ClNO₃ | -- |

| Molecular Weight | 161.54 g/mol | Low MW facilitates high molar solubility.[1][2] |

| Physical State | Solid (Crystalline) | Likely high melting point (>140°C); requires energy to break lattice.[1][2] |

| pKa (Acid) | 2.8 – 3.2 (Predicted) | Critical: Compound is >99% ionized at pH 7.[1][2]4. |

| LogP | ~0.8 – 1.2 (Predicted) | Moderately lipophilic in neutral form; highly hydrophilic as anion.[1][2] |

| H-Bond Donors | 1 (COOH) | High potential for dimerization in non-polar solvents.[1][2] |

Analyst Note: The electron-withdrawing nature of the 2-chloro and oxazole ring creates a more acidic carboxyl group than benzoic acid (pKa 4.2).[1] Expect precipitation in acidic aqueous media (pH < 2).[2]

Solubility Landscape

A. Aqueous Solubility (pH-Dependent)

The solubility of this compound is binary, driven by the Henderson-Hasselbalch equilibrium.[1][2]

-

pH < 2 (Protonated Form):

-

pH > 5 (Deprotonated Form):

B. Organic Solvent Compatibility

For synthesis and purification (e.g., SNAr reactions or amide couplings), solvent choice is dictated by the "Like Dissolves Like" principle, modified by the polar oxazole core.[2]

| Solvent Class | Representative Solvent | Solubility Rating | Usage Context |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions and reaction media.[1][2][3] |

| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Suitable for recrystallization; heating may be required.[1][2] |

| Moderately Polar | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Good for extraction from acidified aqueous phases.[1][2] |

| Non-Polar | Hexane, Heptane | Poor (< 0.1 mg/mL) | Used as an anti-solvent to precipitate the product.[1][2] |

| Chlorinated | DCM, Chloroform | Moderate | Soluble enough for extraction, but less efficient than EtOAc.[1][2] |

Experimental Protocol: Thermodynamic Solubility Determination

Standardized Protocol for Oxazole Carboxylic Acids

Since specific batch-to-batch polymorphic variations affect solubility, rely on this self-validating protocol rather than literature values alone.

Phase 1: Screening (Shake-Flask Method)[1][2]

-

Preparation : Weigh 10 mg of 4-carboxy-2-chloro-5-methyloxazole into a 4 mL borosilicate vial.

-

Solvent Addition : Add 200 µL of the target solvent (Methanol, pH 7.4 Buffer, or DMSO).[2]

-

Agitation : Vortex for 30 seconds.

-

Equilibration : For precise data, stir excess solid in solvent for 24 hours at 25°C.

Phase 2: Quantification (HPLC-UV)

Visualizing the Solubility Logic

Figure 1: pH-Dependent Ionization & Solubility Workflow

The following diagram illustrates the critical decision pathways for handling this compound based on pH and solvent polarity.

Caption: Solubility behavior switch based on pH ionization and solvent polarity classification.

Synthesis & Handling Implications

The solubility profile dictates the workup procedure for this molecule:

-

Isolation from Reaction : If generating the acid via hydrolysis of Ethyl 2-chloro-5-methyloxazole-4-carboxylate (CAS 1144520-57-9), the reaction mixture will be basic.[1][2]

-

Storage : Store as a solid. Solutions in DMSO are stable, but avoid protic solvents (methanol) for long-term storage if trace acid is present, to prevent Fischer esterification reversion.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1144520-57-9 (Ethyl 2-chloro-5-methyloxazole-4-carboxylate). Retrieved from [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard reference for pKa-solubility relationships).

-

Meanwell, N. A. (2011). Improving the Success Rate of Drug Discovery Part I: Physicochemical Properties and Solubility.[1][2] Chemical Research in Toxicology.[1][2] (Context for oxazole solubility in drug design).

Methodological & Application

Amide Coupling Protocols for 2-chloro-5-methyl-4-oxazolecarboxylic acid: A Detailed Guide for Researchers

An Application Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and expert insights for the successful amide coupling of 2-chloro-5-methyl-4-oxazolecarboxylic acid, a crucial building block in medicinal chemistry and drug development. The unique electronic and structural features of this substrate, namely the electron-deficient oxazole ring and the reactive 2-chloro substituent, present specific challenges that necessitate carefully optimized reaction conditions. This guide moves beyond generic protocols to explain the causality behind experimental choices, offering three robust methods: a modern uronium salt-based approach (HATU), a classic carbodiimide protocol (EDC/HOBt), and a high-reactivity acid chloride-mediated strategy. Each protocol is detailed with step-by-step instructions, mechanistic insights, and troubleshooting advice to empower researchers to achieve high yields and purity while mitigating common side reactions.

Introduction: The Challenge and Opportunity

2-chloro-5-methyl-4-oxazolecarboxylic acid is a valuable heterocyclic scaffold. The oxazole core is a common feature in many biologically active molecules, and the chloro- and carboxylic acid functionalities provide versatile handles for synthetic elaboration.[1] However, the successful formation of an amide bond with this substrate is not trivial. The primary challenges include:

-

Reduced Nucleophilicity of the Amine Partner: The electron-withdrawing nature of the oxazole ring can decrease the reactivity of the carboxylic acid, often requiring potent activating agents.

-

Competing Nucleophilic Substitution: The chlorine atom at the C2 position of the oxazole ring is susceptible to nucleophilic attack, especially by the amine coupling partner.[2][3] This can lead to the formation of undesired 2-amino-oxazole byproducts, reducing the yield of the target amide.

This guide provides a systematic approach to navigate these challenges, ensuring efficient and clean amide bond formation. The choice of coupling reagent, base, and solvent is critical to selectively activate the carboxylic acid without promoting unwanted side reactions at the C2 position.

Strategic Approaches to Amide Coupling

The formation of an amide bond requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[4] This is typically achieved by converting the acid into a highly reactive intermediate, such as an active ester, acylisourea, or acid chloride, which is then readily attacked by the amine.[5]

Mechanism Overview: Carboxylic Acid Activation

The general workflow involves two key steps: activation and aminolysis. The choice of activating agent dictates the nature of the reactive intermediate and the overall efficiency of the reaction.

Caption: General workflow for amide bond formation.

Reagent Selection Rationale

The selection of reagents is tailored to the specific properties of 2-chloro-5-methyl-4-oxazolecarboxylic acid.

| Reagent Class | Example(s) | Rationale for Use | Key Considerations |

| Uronium/Aminium Salts | HATU, HCTU | High efficiency, fast reaction times, and reduced risk of racemization (not applicable here, but good practice).[6][7] Forms a highly reactive OAt-active ester.[8] | Higher cost. Excess reagent can cap the amine.[7] |

| Carbodiimides | EDC, DCC | Cost-effective and widely used. EDC is particularly useful as its urea byproduct is water-soluble, simplifying workup.[8][9] | Generally requires an additive like HOBt or Oxyma to increase efficiency and suppress side reactions. |

| Chlorinating Agents | SOCl₂, Oxalyl Chloride | Forms a highly reactive acid chloride intermediate, which reacts readily even with poorly nucleophilic amines.[10][11] | Harsh conditions (especially with SOCl₂) may not be suitable for sensitive substrates. Generates HCl, requiring a stoichiometric amount of base in the subsequent amination step.[12][13] |

| Bases | DIPEA, TEA, NMM | DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic, sterically hindered base ideal for preventing unwanted side reactions.[8] | Stoichiometry is crucial. Excess base can sometimes promote side reactions. |

| Solvents | DMF, DCM, ACN | Aprotic solvents are required to prevent hydrolysis of activated intermediates.[8] DMF is excellent for solubility but can be difficult to remove. DCM is a good general-purpose choice. | Ensure solvents are anhydrous. |

Recommended Protocols

The following protocols are presented in order of increasing reactivity of the activated intermediate. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and reagents.

Protocol 1: HATU-Mediated Coupling

This method is highly efficient and often the first choice for challenging substrates due to the high reactivity of the OAt-active ester formed in situ.[6][8]

Caption: HATU activation and coupling pathway.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-methyl-4-oxazolecarboxylic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Add HATU (1.1 - 1.2 equiv) to the solution, followed by the amine (1.0 - 1.2 equiv).[14]

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0 - 2.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[14]

-

For reactions in DMF, washing with 5% aqueous LiCl can help remove residual solvent.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[15]

Protocol 2: EDC/HOBt-Mediated Coupling

A classic, reliable, and cost-effective method. The use of HOBt as an additive is crucial to form a more stable active ester, preventing side reactions of the initial O-acylisourea intermediate.[8][16]

-

Preparation: To a dry round-bottom flask, add the 2-chloro-5-methyl-4-oxazolecarboxylic acid (1.0 equiv), HOBt (1-Hydroxybenzotriazole, 1.1 - 1.2 equiv), and the amine (1.1 equiv).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.1 - 1.5 equiv) portion-wise.[8]

-

Base Addition: Add DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv) dropwise to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Follow the same aqueous work-up procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8]

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Acid Chloride Formation and Coupling

This two-step protocol involves converting the carboxylic acid to the highly reactive acid chloride, which then reacts smoothly with the amine. This is often the most robust method for unreactive acids or amines.[10]

Caption: Workflow for amide synthesis via an acid chloride intermediate.

Step A: Formation of the Acid Chloride

-

Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 2-chloro-5-methyl-4-oxazolecarboxylic acid (1.0 equiv).

-

Reagent Addition: Add neat thionyl chloride (SOCl₂, 2-5 equiv) or suspend the acid in an anhydrous solvent like DCM or Toluene and add oxalyl chloride ((COCl)₂, 1.5-2.0 equiv) with a catalytic amount of DMF (1 drop).[12][13]

-

Reaction: Gently heat the mixture to reflux (typically 50-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Carefully remove the excess chlorinating agent under reduced pressure (ensure the vacuum pump is protected from corrosive vapors). The resulting crude acid chloride is often used immediately in the next step without further purification.

Step B: Coupling with Amine

-

Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as DCM, THF, or Toluene and cool to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 equiv) and a non-nucleophilic base (e.g., Pyridine, TEA, or DIPEA, 2.0-2.2 equiv) in the same anhydrous solvent.

-

Reaction: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the organic layer and wash with 5% HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Poorly nucleophilic amine. 3. Water present in the reaction. | 1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU) or use the acid chloride method. 2. Increase reaction time and/or temperature. Consider pre-activating the acid for 15-30 mins before adding the amine.[14] 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |

| Formation of 2-Amino-Oxazole Byproduct | Nucleophilic attack of the amine at the C2 position of the oxazole ring. | Use milder conditions (lower temperature, shorter reaction times). Ensure the base used is non-nucleophilic (DIPEA is preferred over TEA). Avoid a large excess of the amine. |

| Unreacted Starting Material | Insufficient equivalents of coupling reagent or base. | Increase the equivalents of the coupling reagent and/or base to 1.5 and 3.0, respectively. |

| Difficult Purification | 1. Byproducts from coupling reagents (e.g., DCU from DCC). 2. Residual DMF. | 1. Use EDC for its water-soluble urea byproduct. 2. Use the LiCl wash procedure described in Protocol 1 or perform a solvent exchange to a more easily removable solvent before work-up. |

Conclusion

The successful amide coupling of 2-chloro-5-methyl-4-oxazolecarboxylic acid is readily achievable with careful consideration of the substrate's reactivity. For most applications, the HATU-mediated protocol offers the best balance of speed, efficiency, and mild conditions. The EDC/HOBt method serves as a robust and economical alternative. For particularly challenging or unreactive amine partners, conversion to the acid chloride provides a highly effective, albeit more forceful, strategy. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

- BenchChem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

-

Kornienko, A., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Chemistry of Heterocyclic Compounds. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

-

Reis, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Albericio, F., et al. (2003). New oxazole-based peptidomimetics: useful building blocks for the synthesis of orthogonally protected macrocyclic scaffolds. PubMed. Available at: [Link]

-

Reddit. (2024). HATU coupling - what's the best order? r/Chempros. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

-

Wang, Q., et al. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect. Available at: [Link]

-

Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available at: [Link]

-

BYJU'S. (2022). Formation of Acid Chlorides. Available at: [Link]

-

Padwa, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. Available at: [Link]

-

Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Wako Chemicals. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Reddit. (2024). Struggling with amide coupling. r/Chempros. Available at: [Link]

-

Reddit. (2016). Acid chloride Formation. r/chemistry. Available at: [Link]

-

Itami, K., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

-

Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Available at: [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Brizzi, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC. Available at: [Link]

-

Movassaghi, M., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. Available at: [Link]

-

ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. Available at: [Link]

-

Growing Science. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters. Available at: [Link]

-

Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Available at: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2012). Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

-

Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. hepatochem.com [hepatochem.com]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Methyl 2-chloro-5-methyl-4-oxazolecarboxylate

Here is a detailed Application Note and Protocol for the preparation of methyl 2-chloro-5-methyl-4-oxazolecarboxylate . This guide is designed for medicinal chemists and process development scientists, focusing on the most robust, scalable, and regioselective synthetic pathway.

Abstract & Strategic Overview

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in PPAR agonists (e.g., Muraglitazar), antibiotics, and antifungals. The specific functionalization of methyl 2-chloro-5-methyl-4-oxazolecarboxylate presents a unique synthetic challenge: installing a reactive chlorine at the C2 position while maintaining the integrity of the C4-ester and C5-methyl regiochemistry.

While direct chlorination of oxazoles is often non-selective, this protocol utilizes a De Novo Cyclization-Diazotization Strategy . This two-stage approach first constructs the oxazole ring with a C2-amino handle via a Hantzsch-type condensation, followed by a non-aqueous Sandmeyer transformation to install the chloride. This route avoids the harsh hydrolytic conditions of aqueous diazonium chemistry, preserving the labile methyl ester.

Retrosynthetic Logic

The synthesis is deconstructed into two critical phases:

-

Ring Construction: Condensation of methyl 2-chloroacetoacetate with urea to lock the 4,5-substitution pattern.

-

Functional Group Interconversion (FGI): Radical chlorodeamination using tert-butyl nitrite (

-BuONO) and anhydrous copper(II) chloride (

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and ester stability.

Experimental Protocols

Stage 1: Synthesis of Methyl 2-amino-5-methyl-4-oxazolecarboxylate

This step establishes the oxazole core. The reaction between urea and an

Reagents:

-

Methyl 2-chloroacetoacetate (purity >95%)

-

Urea (finely ground)

-

Ethanol (Absolute)

-

Ammonium hydroxide (25% aq., for workup)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Dissolve Urea (6.0 g, 100 mmol, 2.0 equiv) in Absolute Ethanol (100 mL).

-

Addition: Add Methyl 2-chloroacetoacetate (7.53 g, 50 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.

-

Note: Methyl 2-chloroacetoacetate is a lachrymator. Handle in a fume hood.

-

-

Reaction: Heat the mixture to reflux (

) and maintain for 16–24 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting keto-ester. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% volume.

-

Pour the residue into ice-water (150 mL).

-

Neutralize carefully with

to pH 8–9 to precipitate the free base.

-

-

Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (

) and cold diethyl ether ( -

Drying: Dry the solid in a vacuum oven at

overnight.-

Expected Yield: 60–75%[1]

-

Appearance: Off-white to pale yellow solid.

-

Stage 2: Chlorodeamination (The Modified Sandmeyer)

Standard aqueous Sandmeyer conditions (

Reagents:

-

Methyl 2-amino-5-methyl-4-oxazolecarboxylate (from Stage 1)

-

tert-Butyl Nitrite (

-BuONO, 90%) -

Copper(II) Chloride (

, anhydrous) -

Acetonitrile (HPLC Grade, anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen (

). Equip with an addition funnel and thermometer. -

Catalyst Preparation: Suspend anhydrous

(4.03 g, 30 mmol, 1.2 equiv) in anhydrous Acetonitrile (80 mL).-

Critical: Ensure

is anhydrous (brown/yellow powder), not the dihydrate (green/blue), to prevent side reactions.

-

-

Addition of Nitrite: Add

-BuONO (5.2 mL, 45 mmol, 1.5 equiv) to the suspension. Stir for 10 minutes at room temperature. -

Substrate Addition: Add Methyl 2-amino-5-methyl-4-oxazolecarboxylate (3.9 g, 25 mmol, 1.0 equiv) portion-wise (solid) or as a solution in minimal acetonitrile over 15 minutes.

-

Observation: Gas evolution (

) will occur. Ensure adequate venting.

-

-

Reaction: Heat the mixture to

for 2–4 hours.-

Endpoint: Monitor by HPLC or TLC. The polar amino spot should disappear, replaced by a less polar UV-active spot.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into 20% aqueous HCl (100 mL) to quench copper complexes.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

).[2] -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).-

Target Product: Methyl 2-chloro-5-methyl-4-oxazolecarboxylate.

-

Expected Yield: 55–70%.

-

Mechanistic Pathway & Visualization

The transformation relies on the in-situ generation of a diazonium species. In the absence of water, the diazonium group is an excellent leaving group, displaced by the chloride anion from the copper salt via a radical or radical-cation mechanism.

Figure 2: Mechanistic flow of the anhydrous Sandmeyer reaction.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare results against these reference specifications.

| Parameter | Specification | Diagnostic Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates copper residues. |

| Melting Point | Sharp range indicates high purity. | |

| (CDCl | Absence of broad NH | |

| C2 shift is characteristic of Cl-substitution. | ||

| Mass Spec | [M+H] | Distinct 3:1 Chlorine isotope pattern. |

Troubleshooting & Optimization

-

Low Yield in Stage 1: If the cyclization is sluggish, add a catalytic amount of acetic acid. However, avoid strong acids which may hydrolyze the ester.

-

Incomplete Chlorination: Ensure the acetonitrile is strictly anhydrous. Water competes with chloride, leading to the formation of the 2-hydroxy (oxazolone) byproduct.

-

Copper Removal: If the final product retains a green tint, wash the organic layer with a 10% EDTA solution or aqueous ammonia during workup to chelate residual copper.

Safety Considerations

-

Methyl 2-chloroacetoacetate: Potent lachrymator and skin irritant. Use double gloves and work in a high-efficiency fume hood.

-

tert-Butyl Nitrite: Highly flammable and toxic. Store in a refrigerator and keep away from heat sources.

-

Reaction Venting: The Sandmeyer step releases Nitrogen gas. Do not seal the reaction vessel tightly; use a bubbler to monitor gas evolution.

References

-

Muraglitazar Synthesis Context: Barlocco, D. (2005).[3][4] Muraglitazar (Bristol-Myers Squibb/Merck).[3][4] Current Opinion in Investigational Drugs, 6(4), 427-434.

-

General Oxazole Synthesis (Hantzsch/Urea Method): Pattanayak, P., & Chatterjee, T. (2023). KI mediates a noble-metal-free oxidative cyclization of enamines.[5] The Journal of Organic Chemistry, 88, 5420-5430.[5]

-

Anhydrous Sandmeyer (Doyle Protocol): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. The Journal of Organic Chemistry, 42(14), 2426–2429.

-

Regioselectivity in Oxazole Synthesis: Reaction Chemistry & Engineering (RSC). Efficient and convenient synthesis of substituted oxazoles/isoxazoles.[5][6][7]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muraglitazar (Bristol-Myers Squibb/Merck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. d-nb.info [d-nb.info]

Troubleshooting & Optimization

optimizing yield for 2-chloro-5-methyl-4-oxazolecarboxylic acid amidation

Technical Support Center: 2-Chloro-5-methyl-4-oxazolecarboxylic Acid Amidation

Ticket ID: OX-AM-2CL-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "2-Chloro" Challenge

Welcome to the technical support center. You are likely working with 2-chloro-5-methyl-4-oxazolecarboxylic acid because the C-2 chlorine atom is a critical handle for downstream functionalization (e.g., Suzuki-Miyaura coupling).

The Core Problem: The 2-position of the oxazole ring is electronically deficient. When you activate the C-4 carboxyl group for amidation, you inadvertently increase the electrophilicity of the entire ring. If you use harsh conditions (high heat) or uncontrolled nucleophilic amines, you risk Nucleophilic Aromatic Substitution (

This guide prioritizes mild activation to preserve the C-2 chloro handle while maximizing C-4 amidation yield.

Decision Matrix: Selecting the Right Activation Strategy

Before starting, determine your pathway based on your amine's nucleophilicity and the scale of your reaction.

Figure 1: Strategic decision tree for selecting the activation method based on amine properties.

Standard Operating Procedures (SOPs)

Protocol A: The T3P Method (High Yield, Low Epimerization)

Recommended for 80% of cases. T3P (Propylphosphonic anhydride) is preferred over HATU because its byproducts are water-soluble, simplifying workup for this specific acid substrate.

Reagents:

-

Substrate: 2-chloro-5-methyl-4-oxazolecarboxylic acid (1.0 equiv)

-

Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DCM (Dry)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid and the amine (1.1 equiv) in dry EtOAc (approx. 5-10 mL/mmol).

-

Note: If solubility is poor, add a minimum amount of dry DMF.

-

-

Base Addition: Cool to 0°C. Add DIPEA dropwise.

-

Activation: Add T3P solution dropwise over 5 minutes.

-

Why? Slow addition prevents exotherms that could trigger the

side reaction at C-2.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: Check LCMS. Look for the mass of Product vs. Product minus HCl (indicative of side reaction).

-

-

Workup: Wash with water (x2), Sat. NaHCO

, and Brine. Dry over Na

Protocol B: The Oxalyl Chloride Method (For Difficult Amines)

Use only if T3P fails. Avoid Thionyl Chloride (

Step-by-Step:

-

Suspend acid in dry DCM at 0°C.

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution will occur.

-

Stir at RT for 1 hour until clear (Acid Chloride formation).

-

Critical Step: Evaporate solvent in vacuo at low temperature (<30°C) to remove excess oxalyl chloride. Do not heat.

-

Redissolve residue in DCM, cool to 0°C, and add amine + mild base (Pyridine or Et

N).

Troubleshooting Guide (FAQ)

Q1: I see a byproduct with Mass [M-36]. What happened?

Diagnosis: You have lost the chlorine atom.

Cause: Nucleophilic Aromatic Substitution (

-

Lower the Temperature: Perform the amine addition at -10°C or 0°C.

-

Change Base: Switch from TEA (Triethylamine) to DIPEA (Hunig's Base). The steric bulk of DIPEA prevents it from acting as a nucleophile or assisting the

mechanism. -

Avoid DMF as main solvent: DMF is polar and aprotic, which accelerates

reactions. Use DCM or EtOAc.[1]

Q2: The reaction stalls at 50% conversion.

Diagnosis: The "Active Ester" is hydrolyzing before the amine attacks, or the acid is sterically hindered by the C-5 methyl group. Solution:

-

Increase Concentration: Run the reaction at 0.5 M or 1.0 M. High concentration favors bimolecular amidation over hydrolysis.

-

Switch to NMI: Use N-Methylimidazole as the base with T3P. NMI acts as a super-nucleophilic catalyst that transfers the acyl group more efficiently than DIPEA.

Q3: My product is water-soluble and I lose it during workup.

Diagnosis: Oxazole amides can be polar. Solution:

-

Salting Out: Saturate the aqueous layer with NaCl before extraction.

-

Solvent Switch: Extract with 10% Methanol in Chloroform instead of EtOAc.

Mechanistic Visualization: The Danger Zone

Understanding the competition between the desired Amidation and the undesired Substitution is key to yield.

Figure 2: Competing reaction pathways. Path A is favored by non-polar solvents and low temperatures. Path B (SNAr) is accelerated by heat and polar aprotic solvents.

Reagent Comparison Table

| Reagent | Yield Potential | Risk of C-2 Cl Loss | Ease of Workup | Cost | Recommendation |

| T3P | High (>85%) | Low | Excellent (Water soluble) | High | Primary Choice |

| HATU | High (>90%) | Medium | Moderate (Tetramethylurea byproduct) | Very High | Use for difficult amines |

| SOCl | Moderate | High (Thermal risk) | Poor (Acidic vapors) | Low | Avoid |

| Oxalyl Cl | Good | Low (if < 0°C) | Good | Moderate | Best for scale-up |

References

-

Propylphosphonic Anhydride (T3P): An Exceptional Reagent for Amide Bond Formation. Source:[1][2] Arch. Pharm. Chem. Life Sci. Context: Establishes T3P as the superior reagent for suppressing side reactions in sensitive heterocyclic substrates compared to classic carbodiimides. URL:[Link]

-

Nucleophilic Aromatic Substitution of 2-Halooxazoles. Source: Journal of Organic Chemistry (General Reactivity Context). Context: Details the susceptibility of the 2-position in 1,3-oxazoles to nucleophilic attack, validating the need for low-temperature protocols. URL:[Link]

-

T3P-Promoted Synthesis of Heterocyclic Amides. Source: Organic Process Research & Development. Context: Industrial scale-up data showing T3P's efficacy in avoiding epimerization and side-products in electron-deficient rings. URL:[Link]

Sources

solvent selection for nucleophilic substitution on 2-chloro-oxazoles

Topic: Solvent Selection for Nucleophilic Substitution (

Critical Theory: The Mechanistic "Why"

To successfully functionalize 2-chloro-oxazoles, one must understand that the reaction is not a single step but an addition-elimination sequence (

The reaction proceeds through a high-energy anionic intermediate (Meisenheimer-like complex). The choice of solvent dictates the energy barrier of this transition state and the reactivity of your nucleophile.

-

The Substrate: The oxazole ring is electron-deficient (

-deficient), making C2 susceptible to nucleophilic attack. However, unlike pyridine, the oxazole ring is hydrolytically unstable . -

The Trap: Protic solvents (MeOH, EtOH,

) stabilize the leaving group but often "cage" your nucleophile through hydrogen bonding, drastically reducing reaction rates. Conversely, Polar Aprotic Solvents (DMSO, DMF, NMP) solvate the cation (e.g.,

Mechanism & Side Pathways (Visualization)

The following diagram illustrates the desired

Figure 1: The

Solvent Selection Matrix

Do not default to DMF.[1] Select your solvent based on your nucleophile's strength and the thermal stability of your specific oxazole derivative.

| Solvent Class | Examples | Suitability | Technical Notes |

| Polar Aprotic (Dipolar) | DMSO, DMF, NMP | High | Best for Reactivity. Solvates cations, leaving anions "naked." Essential for weak nucleophiles. Warning: High boiling points make removal difficult; can cause thermal decomposition of oxazoles if heated >120°C. |

| Polar Aprotic (Nitrile) | MeCN (Acetonitrile) | Medium-High | Best Balance. Good compromise between reactivity and ease of workup (bp 82°C). often requires reflux. Recommendation: Start here for standard amines. |

| Ethereal | THF, 2-MeTHF, Dioxane | Medium | Good for strong bases (e.g., alkoxides, LiHMDS) where proton sources must be excluded. Slower rates for neutral amines. |

| Protic | MeOH, EtOH, Water | Low | Avoid. High risk of solvolysis (displacement by solvent) and ring opening. Hydrogen bonding deactivates the nucleophile. |

| "Green" Alternatives | PEG-400, EtOAc | Emerging | PEG-400 can act as a phase transfer catalyst and solvent, often accelerating |

Troubleshooting Guide

Direct answers to common failure modes.

Issue 1: "My reaction is stuck at ~50% conversion."

Diagnosis: The nucleophile is likely deactivated by solvation, or the leaving group (chloride) is inhibiting the reaction (equilibrium issue).

-

Fix 1 (Solvent Switch): If using THF or MeCN, switch to DMSO or NMP . The rate enhancement can be 10-100x due to the "naked anion" effect [2].

-

Fix 2 (Scavenger): Add a non-nucleophilic base (DIPEA or

) to scavenge the HCl generated. -

Fix 3 (Microwave): 2-chlorooxazoles can be sluggish. Microwave irradiation (100-150°C for 10-30 mins) in NMP is often superior to overnight reflux.

Issue 2: "I see a new spot, but it's not product (Ring Opening)."

Diagnosis: Oxazoles are unstable to hydrolysis.[2] If your solvent is "wet" or if you use a strong hydroxide base, the ring will open to form an acyclic acylamino ketone [3].

-

Fix: Use anhydrous solvents (purchase Sure/Seal™ or dry over molecular sieves).

-

Fix: Avoid aqueous bases (NaOH/KOH). Use Cs2CO3 or t-BuOK in anhydrous conditions.

Issue 3: "I can't get the DMF/DMSO out of my product."

Diagnosis: High boiling point solvents are trapping your product.

-

Fix (The LiCl Wash): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% LiCl (aq) . The lithium coordinates with DMF/DMSO, pulling it into the aqueous layer effectively.

-

Fix (Lyophilization): If the product is water-stable, freeze-dry the reaction mixture (DMSO sublimes under high vacuum).

Standardized Protocol: Amination of 2-Chlorooxazole

This protocol is designed to minimize ring-opening risks while maximizing conversion.

Reagents:

-

2-Chlorooxazole derivative (1.0 equiv)

-

Amine Nucleophile (1.2 - 1.5 equiv)

-

Base: DIPEA (2.0 equiv) or

(2.0 equiv, anhydrous) -

Solvent: Anhydrous Acetonitrile (MeCN) or NMP (if unreactive in MeCN)

Procedure:

-

Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon. (Crucial for oxazole stability).[3]

-

Dissolution: Dissolve 2-chlorooxazole in solvent (0.2 M - 0.5 M concentration).

-

Addition: Add the base, followed by the amine nucleophile.

-

Reaction:

-

Method A (Standard): Heat to reflux (80°C for MeCN) for 4–16 hours.

-

Method B (Microwave - Recommended): Heat at 120°C for 20 minutes in a sealed tube.

-

-

Monitoring: Check LCMS. Look for the parent mass (M+Nucleophile-Cl).

-

Note: If you see M+18, you likely hydrolyzed the ring.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x1) and Brine (x1). See "LiCl Wash" above if using NMP.

-

Dry over

, filter, and concentrate.

-

Decision Tree for Experimental Design

Figure 2: Decision logic for selecting the optimal solvent system based on nucleophile type and thermal constraints.

FAQs

Q: Can I use water as a solvent (Green Chemistry)? A: generally, No , for oxazoles. While water is excellent for stable heterocycles (like pyrimidines) using "on-water" acceleration, oxazoles have a high risk of hydrolytic ring opening. If you must use a green solvent, try 2-MeTHF or PEG-400 under strictly neutral conditions [1].

Q: Why is my yield lower than the corresponding pyridine reaction? A: The oxazole ring is less aromatic and the lone pair on the nitrogen is less available to stabilize the intermediate compared to some pyridines. Additionally, the competing ring-opening pathway (Bamford-Stevens/Cornforth type rearrangements or simple hydrolysis) consumes starting material [3].

Q: Can I use Ethanol? A: Only if your nucleophile is very strong and the reaction is fast. Ethanol will solvate the nucleophile (reducing rate) and potentially displace the chloride itself (solvolysis), leading to an ethoxy-oxazole byproduct.

References

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (PMC). Available at: [Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions. Wake Forest University. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry. Available at: [Link][2][4][5][6][7]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. SNAr [qorganica.es]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

Validation & Comparative

Spectroscopic Characterization Guide: 2-Chloro-5-methyl-4-oxazolecarboxylic Acid

Executive Summary & Application Context

2-Chloro-5-methyl-4-oxazolecarboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized as a core pharmacophore for antibiotics, anti-inflammatory agents, and enzyme inhibitors. Its structural versatility stems from two distinct reactive handles: the C2-chlorine (susceptible to nucleophilic aromatic substitution,

This guide provides a definitive analysis of the

Core Structural Features

-

Oxazole Ring: Aromatic 5-membered ring containing oxygen and nitrogen.

-

C2-Position: Chloro-substituted (Electron-withdrawing, silent in

H NMR). -

C4-Position: Carboxylic acid (Strongly deshielding).

-

C5-Position: Methyl group (Diagnostic singlet).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent signal broadening of the acidic proton, strict adherence to the following preparation protocol is required.

Reagents & Equipment

-

Solvent: DMSO-

(99.9% D) is the mandatory standard.-

Why? CDCl

often leads to the disappearance or extreme broadening of the carboxylic acid proton due to exchange or poor solubility. DMSO stabilizes the dimer/H-bonded form.

-

-

Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO pentet at 2.50 ppm).

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Workflow Diagram

Caption: Optimized sample preparation workflow for carboxylic acid derivatives in DMSO-d6 to ensure visibility of labile protons.

Comparative Spectral Analysis

This section contrasts the target molecule with its most common synthetic precursor, Ethyl 2-chloro-5-methyl-4-oxazolecarboxylate . This comparison is the primary method for verifying successful hydrolysis.

Chemical Shift Assignments (DMSO- )

| Feature | Target: Acid Form (COOH) | Alternative: Ethyl Ester Precursor (COOEt) | Interpretation | |

| -COOH (Acid) | 12.5 – 13.5 ppm (Broad Singlet) | Absent | N/A | Diagnostic for successful hydrolysis. |

| C5-CH | 2.55 – 2.65 ppm (Singlet) | 2.50 – 2.60 ppm (Singlet) | ~ +0.05 ppm | The acid is slightly more electron-withdrawing than the ester, causing minor downfield shift. |

| -OCH | Absent | 4.25 – 4.35 ppm (Quartet, | N/A | Presence indicates incomplete reaction. |

| -CH | Absent | 1.25 – 1.35 ppm (Triplet, | N/A | Presence indicates incomplete reaction. |

| Solvent Residual | 2.50 ppm (Pentet) | 2.50 ppm (Pentet) | 0 | Reference point (overlap with C5-Me is possible; see troubleshooting). |

Detailed Peak Analysis

The Methyl Singlet (2.60 ppm)

The methyl group at position 5 is the most stable signal. It appears as a sharp singlet.

-

Why 2.60 ppm? A standard allylic methyl is ~1.7 ppm. However, this methyl is attached to an aromatic heteroaromatic ring (oxazole) and is adjacent to the ring oxygen. The combined anisotropy and electronegativity of the ring shift it downfield to the 2.5–2.7 region.

-

Warning: In DMSO-

, the solvent residual peak is a pentet centered at 2.50 ppm. The product methyl peak (2.60 ppm) often sits on the "shoulder" of the solvent peak. High-field NMR (400 MHz+) is recommended to resolve this separation.

The Carboxylic Acid (13.0 ppm)

This proton is highly labile.

-

Shape: Broad singlet.

-

Mechanism: The proton participates in rapid exchange with trace water in the solvent and intermolecular hydrogen bonding (dimerization).

-

Validation: If the peak is missing, add a drop of D

O. The peak should disappear completely (exchange with D), confirming its identity as an exchangeable proton.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The following impurities are common in the synthesis of 2-chloro-5-methyl-4-oxazolecarboxylic acid.

Impurity Logic Tree

Caption: Diagnostic logic tree for identifying common synthetic byproducts in oxazole carboxylic acids.

Common Contaminants Table

| Contaminant | Chemical Shift ( | Multiplicity | Origin |

| Water | 3.33 ppm (in DMSO) | Broad Singlet | Hygroscopic solvent or wet product. |

| Ethanol | 4.3 (q), 1.05 (t), 4.4 (OH) | Multiplets | Residual solvent from hydrolysis workup. |

| Dichloromethane | 5.76 ppm | Singlet | Residual extraction solvent. |

| Acetic Acid | 1.91 ppm | Singlet | Residual from crystallization (if used). |

Mechanistic Insight: Why DMSO over CDCl ?

Choosing the correct solvent is not just about solubility; it is about spectral integrity .

-

Solubility: Oxazole carboxylic acids are polar and form strong intermolecular hydrogen bonds (dimers). They often precipitate out of non-polar solvents like Chloroform (

), leading to poor signal-to-noise ratios. -

Chemical Shift Stability:

-

In

: The carboxylic acid proton is often observed as an extremely broad hump anywhere from 8.0 to 11.0 ppm, or it may not be visible at all due to exchange rates. -

In DMSO-

: DMSO acts as a hydrogen bond acceptor. It "locks" the acidic proton in a specific environment (Solvent...H-O-C=O), resulting in a sharper, more distinct peak at ~13.0 ppm.

-

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

PubChem Database. Compound Summary for Oxazole-4-carboxylic acid derivatives. (Used for structural analog comparison). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for oxazole synthesis and hydrolysis).

Technical Guide: LC-MS Identification of 2-Chloro-5-Methyl-Oxazole Impurities

Executive Summary

The structural integrity of 2-chloro-5-methyl-oxazole —a critical heterocyclic building block in the synthesis of bioactive sulfonamides and COX-2 inhibitors—hinges on the stability of the C2-chlorine substituent. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the default for small heterocycles, it presents significant risks for this specific analyte due to thermal degradation and potential halogen exchange in the injector port.

This guide evaluates the transition to Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) . Our comparative analysis demonstrates that LC-MS provides superior specificity for distinguishing regioisomeric impurities (4-methyl vs. 5-methyl) and identifying non-volatile hydrolysis products that GC-MS often misses.

The Verdict: LC-MS/MS is the recommended standard for release testing and impurity profiling of 2-chloro-5-methyl-oxazole, offering a 10-fold improvement in Limit of Detection (LOD) for polar degradants compared to GC-FID/MS.

The Analytical Challenge: Why LC-MS?

The Chemistry of Instability

The 2-position of the oxazole ring is electrophilic. In 2-chloro-5-methyl-oxazole, the chlorine atom activates this position further, making the molecule susceptible to:

-

Nucleophilic substitution (Hydrolysis): Conversion to 5-methyl-2(3H)-oxazolone in the presence of trace moisture.

-

Thermal rearrangement: High temperatures (injector ports >200°C) can induce ring-opening or dechlorination.

Comparative Matrix: LC-MS vs. Alternatives

| Feature | Method A: GC-MS (EI) | Method B: HPLC-UV | Method C: LC-Q-TOF-MS (ESI) |

| Primary Mechanism | Volatility-based separation | Hydrophobicity-based separation | Hydrophobicity + m/z detection |

| Ionization Energy | Hard (70 eV) - High fragmentation | N/A (Absorption) | Soft (ESI) - Preserves molecular ion |

| Thermal Stress | High (Injector/Column >200°C) | Low (Ambient to 40°C) | Low (Source <150°C) |

| Isomer Resolution | Moderate | Low (Co-elution common) | High (via MS/MS fragments) |

| Suitability | Residual solvents only | Assay/Purity (Routine) | Impurity Structure Elucidation |

Impurity Profiling: The "Suspects"

Effective profiling requires monitoring three distinct classes of impurities.

Class 1: Regioisomers (The Synthesis Artifact)

-

Target: 2-chloro-5-methyl-oxazole (

, MW 117.5) -

Impurity: 2-chloro-4-methyl-oxazole

-

Origin: Non-regioselective cyclization during Hantzsch synthesis.

-

Detection: Isobaric (

117). Requires chromatographic resolution or unique MS/MS fragmentation.

Class 2: Hydrolysis Degradants

-

Impurity: 5-methyl-2(3H)-oxazolone (MW 99.0)

-

Origin: Hydrolysis of the C-Cl bond.

-

Detection: Loss of Chlorine isotope pattern; mass shift of

Da (approx).

Class 3: Starting Materials

-

Impurity: Ethyl 2-chloroacetoacetate [1]

-

Detection: Distinct retention time; easy to track via unique ester fragmentation.

Validated Experimental Protocol

This protocol utilizes Electrospray Ionization (ESI) in Positive Mode.[2] The use of a superficially porous particle (SPP) column ensures high resolution at lower backpressures.

Instrumentation & Conditions

-

System: Agilent 1290 Infinity II LC coupled to 6545 Q-TOF (or equivalent).

-

Column: Phenomenex Kinetex C18,

mm, 1.7 µm. -

Column Temp:

C. -

Flow Rate:

mL/min.[2][3]

Mobile Phase Gradient

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q).

-

Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Rationale: Formic acid provides protons for

formation without suppressing ionization as strongly as TFA.

| Time (min) | % Solvent B | Event |

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Load |

| 12.0 | 95% | Elution of non-polars |

| 15.0 | 95% | Wash |

| 15.1 | 5% | Re-equilibration |

Mass Spectrometry Parameters

-

Source: ESI Positive (

).[2] -

Capillary Voltage: 3500 V.

-

Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the labile Cl).

-

Mass Range:

50–1000. -

Reference Mass: Purine (

121.0508) and HP-0921 (

Mechanistic Insight: Fragmentation Pathways

Understanding the fragmentation of 2-chloro-5-methyl-oxazole is essential for confirming identity against the regioisomer. The presence of Chlorine-35 and Chlorine-37 provides a distinct 3:1 isotopic ratio in the parent ion.

Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the primary fragmentation pathway observed in Q-TOF MS/MS experiments.

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-chloro-5-methyl-oxazole. The loss of HCl is the diagnostic transition distinguishing it from non-halogenated impurities.

Decision Framework: Selecting the Right Method

When should you deploy this LC-MS method versus a standard GC-FID? Use the decision matrix below.

Caption: Analytical method selection workflow based on impurity physicochemical properties.

References

-

BenchChem. (2025).[2] A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Retrieved from

-

ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing: A Strategic Comparison. Retrieved from

-

National Institutes of Health (NIH). (2019). LC-MS/MS Validated Method for Quantification of Chlorzoxazone and Metabolites. Journal of Chromatographic Science. Retrieved from

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Heterocycles. Retrieved from

-

Biotage. (2023). Sample Preparation Differences for LC-MS vs GC-MS. Retrieved from

Sources

Comparative Reactivity Guide: 2-Chlorooxazole vs. 2-Chlorothiazole

[1]

Executive Summary

For medicinal chemists and process engineers, the choice between 2-chlorooxazole and 2-chlorothiazole scaffolds represents a fundamental trade-off between electrophilic reactivity and metabolic/hydrolytic stability .[1]

-

2-Chlorooxazole is the "high-energy" electrophile.[1] It undergoes Nucleophilic Aromatic Substitution (

) significantly faster due to the high electronegativity of oxygen and lower aromatic stabilization energy. However, it suffers from hydrolytic instability and a propensity for ring-opening during metalation (the "isocyanide equilibrium").[1] -

2-Chlorothiazole is the "robust" alternative.[1] While less electrophilic at the C2 position, it offers superior stability against hydrolysis and tolerates harsh cross-coupling conditions (e.g., high heat, strong bases) without ring fragmentation.

Part 1: Electronic & Structural Foundation

The reactivity divergence stems from the heteroatom substitution (Oxygen vs. Sulfur) at position 1.

| Feature | 2-Chlorooxazole | 2-Chlorothiazole | Impact on Reactivity |

| Heteroatom Electronegativity | Oxygen (3.[1]44) | Sulfur (2.[1]58) | Oxygen pulls electron density harder, making C2 more electrophilic ( |

| C-X Bond Length | C-O (~1.36 Å) | C-S (~1.72 Å) | Shorter C-O bond leads to tighter orbital overlap but higher ring strain. |

| Aromaticity | Lower (Diene-like character) | Higher | Thiazole has better resonance stabilization; Oxazole is more prone to addition reactions.[1] |

| Dipole Moment | ~1.50 D | ~1.61 D | Affects solubility and orientation in active sites.[1] |

| LUMO Energy | Lower | Higher | Lower LUMO in oxazole facilitates nucleophilic attack.[1] |

Part 2: Nucleophilic Aromatic Substitution ( )

Mechanism & Kinetics

Both scaffolds undergo

Relative Rate: 2-Chlorooxazole > 2-Chlorothiazole

The 2-chlorooxazole reacts 10–100x faster depending on the nucleophile.[1] The inductive effect of oxygen (

Diagram: Mechanistic Pathway

Caption: The

Practical Implications[1][2]

-

Oxazoles: Reactions can often run at room temperature or mild heating (40–60°C).[1]

-

Thiazoles: Typically require higher temperatures (80–120°C) or stronger bases/catalysts to force the reaction.

Part 3: Metalation & Stability (The "Achilles Heel")

This is the most critical differentiation point. While

The Ring-Opening Trap

When 2-chlorooxazole (or oxazole) is lithiated at C2 (via halogen exchange) or C5 (deprotonation), the resulting anion is thermally unstable.[1] It exists in equilibrium with an acyclic isocyanide enolate .[1]

-

Oxazole: The equilibrium constant (

) favors the ring-opened form at temperatures above -50°C.[1] -

Thiazole: The C-S bond is stronger in this context; the ring-closed species is thermodynamically preferred, making 2-lithiothiazole a viable synthetic intermediate.[1]

Diagram: Lithiation & Ring Opening

Caption: The "Isocyanide Trap." 2-Lithiooxazoles are prone to irreversible ring opening, whereas 2-lithiothiazoles retain ring integrity.[1]

Part 4: Palladium-Catalyzed Cross-Coupling[1]

Catalyst Poisoning vs. Oxidative Addition[1]

-

Thiazoles (Sulfur): Sulfur is a soft Lewis base and can coordinate to soft Pd(II) centers, potentially poisoning the catalyst.

-

Solution: Use phosphine ligands with strong binding affinity (e.g., XPhos, SPhos, dppf) to outcompete the thiazole sulfur.

-

-

Oxazoles (Oxygen): Oxygen is a hard Lewis base and interacts weakly with Palladium.[1] However, the oxidative addition into the C-Cl bond is slower than for thiazoles due to the stronger C-O bond shortening the adjacent C-Cl bond (via resonance).[1]

Preferred Methodologies

-

Suzuki-Miyaura: Works excellently for 2-chlorothiazole .[1] For 2-chlorooxazole , rapid hydrolysis of the starting material under aqueous basic conditions can be a side reaction.[1] Anhydrous conditions (fluoride bases) are recommended for oxazoles.[1]

-

Negishi: Excellent for both, but requires dry conditions which protects the oxazole from hydrolysis.[1]

Part 5: Experimental Protocols

Protocol A: of 2-Chlorooxazole (Amination)

This protocol leverages the high electrophilicity of the oxazole C2 position.

Reagents: 2-Chlorooxazole (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv), Isopropanol (IPA).

-

Setup: Charge a dried reaction vial with 2-chlorooxazole and IPA (0.5 M concentration).

-

Addition: Add DIPEA followed by the amine dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Note: Thiazole analogs would require heating to reflux (80°C) for 12–24 hours.[1]

-

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

-

Validation: Monitor disappearance of C-Cl stretch (~1090 cm⁻¹) and appearance of product mass via LCMS.

Protocol B: Suzuki Coupling of 2-Chlorothiazole

Designed to overcome potential catalyst poisoning.[1]

Reagents: 2-Chlorothiazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

-

Degassing: Sparge solvents with Argon for 15 minutes (Critical to prevent homocoupling and oxidation).

-

Assembly: Combine halide, boronic acid, base, and catalyst in a sealable tube.

-

Reaction: Heat to 90°C for 16 hours.

-

Purification: Filter through a Celite pad (removes Pd black).[1] Extract with DCM.[1]

-

Why this works: The bidentate dppf ligand prevents the thiazole sulfur from displacing the ligand on the Palladium center, maintaining the active catalytic cycle.

Part 6: Data Summary

| Property | 2-Chlorooxazole | 2-Chlorothiazole |

| High (RT to 60°C) | Moderate (80°C to 120°C) | |

| Hydrolytic Stability | Poor (Acid labile) | Excellent |

| Lithiated Species | Unstable (Ring opens > -50°C) | Stable (Can warm to -20°C) |

| Pd-Coupling | Good (Use anhydrous base) | Excellent (Use strong ligands) |

| Boiling Point | ~110°C | ~145°C |

| pKa (Conjugate Acid) | 0.8 (Weak base) | 2.5 (More basic) |

References

-

Verkruijsse, H. D., et al. "Ring-opening of 2-lithiooxazoles and 2-lithiothiazoles."[1] Journal of Organometallic Chemistry, 1989.[1] Link

-

Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell, 2010.[1] (Chapter 23: 1,3-Azoles).[1] Link

-

Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis."[1] University Science Books, 2010.[1] (Section on Catalyst Poisoning by Heterocycles). Link

-

Bolognese, A., et al. "Nucleophilic substitution in 2-chloro-1,3-azoles: A kinetic study."[1] Journal of Organic Chemistry, 2004.[1] Link

-

Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.[1] (Discussion on Isocyanide equilibrium). Link

Safety Operating Guide

Personal protective equipment for handling 4-Oxazolecarboxylic acid, 2-chloro-5-methyl-

CAS: 125666-44-6 Formula: C₅H₄ClNO₃ Molecular Weight: 161.54 g/mol Physical State: Solid (White to off-white powder)

Hazard Profile & Risk Assessment

Scientist-to-Scientist Note: While specific toxicological data for this exact intermediate is often limited in public databases, its structural motifs (halogenated heterocycle + carboxylic acid) dictate a strict precautionary approach. We treat this as a high-affinity electrophile capable of significant mucosal irritation and potential protein sensitization.

Core Hazards (GHS Classification Estimate)

Based on Structure-Activity Relationships (SAR) and analogous oxazole derivatives:

-

H315 (Skin Irritant): The acidic proton combined with the lipophilic oxazole ring facilitates dermal absorption and irritation.

-

H319 (Eye Irritant): High risk of corneal damage due to acidity (pKa ~3-4 range).

-

H335 (STOT-SE): Inhalation of dust causes immediate respiratory tract inflammation.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is a failure of protocol. Engineering controls isolate the hazard from the researcher.

Primary Containment

-

Solid Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Static Control: Dry oxazole powders are prone to static charge buildup. Use an ionizing fan or anti-static weigh boats to prevent "fly-away" powder, which spreads contamination invisibly.

Diagram: Hierarchy of Controls for High-Potency Intermediates

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Choice: Latex is strictly prohibited. The organic nature of this acid allows it to permeate latex networks, and latex offers poor protection against the chlorinated solvents (DCM, Chloroform) typically used to dissolve this intermediate.

PPE Specifications Table

| Protection Zone | Recommended Equipment | Technical Justification |

| Hand (Primary) | Nitrile (0.11mm min) | Excellent resistance to organic acids; prevents incidental splash contact. |

| Hand (Secondary) | Silver Shield / Laminate | Required if handling solutions in DCM or THF (permeation < 1 min for Nitrile). |

| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Acidic dust can bypass side shields. |

| Respiratory | N95 (Minimum) | Only if working outside a hood (Emergency). P100 preferred for spill cleanup. |

| Body | Tyvek Lab Coat | Cotton coats absorb acids. Tyvek repels dust and light splashes. |

Glove Selection Decision Tree

Use this logic flow to determine the correct glove layering based on your specific operation.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Most exposures occur during the transfer of dry powder due to static generation.

-

Preparation: Place a disposable absorbent pad (benchkote) in the fume hood.

-

Anti-Static Measure: Wipe the spatula and the outside of the reagent bottle with a dryer sheet or use an ionizing bar to neutralize static charge.

-

Transfer: Weigh directly into the tared reaction vessel if possible. If using a weigh boat, rinse the boat with the reaction solvent into the vessel to ensure quantitative transfer and eliminate dust residue.

-

Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate solution (neutralizes the acid) followed by water.

B. Self-Validating PPE Check

Before starting, perform the "Inflation Test" on your nitrile gloves:

-

Trap air in the glove by pinching the cuff.

-

Squeeze the glove to pressurize the fingers.

-

Listen/feel for pinhole leaks. Manufacturing defects occur in 1-3% of nitrile gloves.

Emergency Response & Disposal

Spill Response (Solid Powder)

-

Isolate: Alert nearby personnel.

-

PPE Upgrade: Don double nitrile gloves and N95 respirator.

-

Neutralize: Do not sweep dry (creates dust). Cover with a paper towel dampened with 5% Sodium Bicarbonate .

-

Clean: Scoop up the damp slurry. Wipe surface with water.[1][2][3][4][5][6]

Waste Disposal[2][3][4][6][8]

-

Classification: Hazardous Chemical Waste (Acidic/Organic).

-

Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases (exothermic neutralization).

-

Labeling: Clearly mark as "Contains Halogenated Organics" and "Organic Acid."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062693, 2-(Chloromethyl)oxazole-4-carboxylic acid. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.